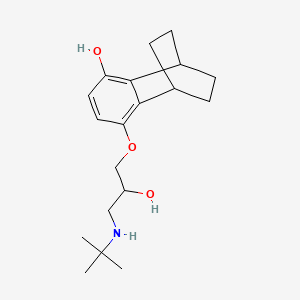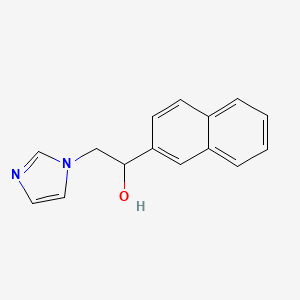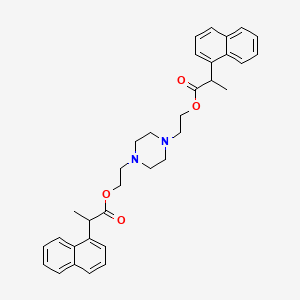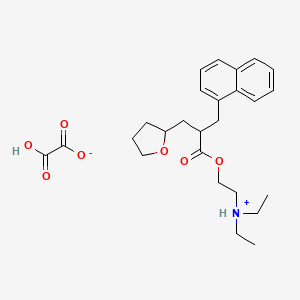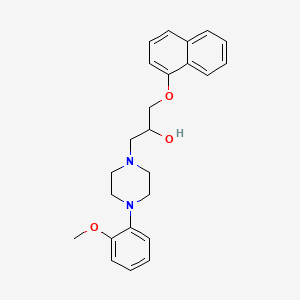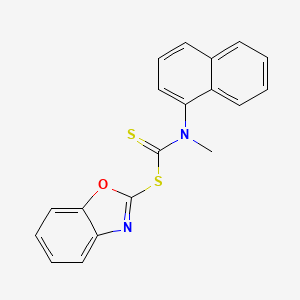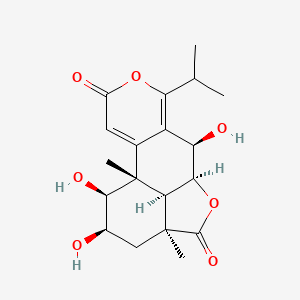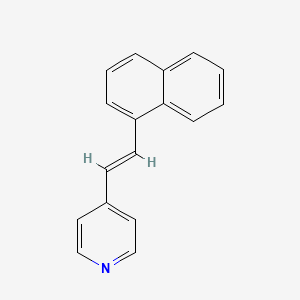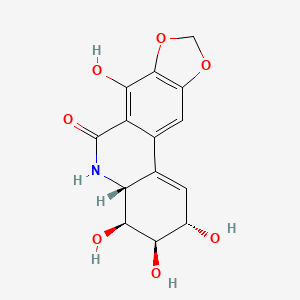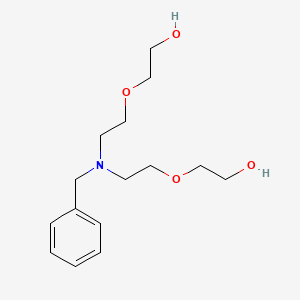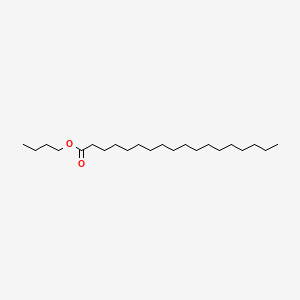
6,7-Dimethoxy-4-(3-Chinoxalin-2-yloxy-pyrrolidin-1-yl)chinazolin
Übersicht
Beschreibung
PQ-10 is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10; Ki = 4 nM). It has >38-fold selectivity for PDE10 over a panel of 60 CNS-associated receptors, enzymes, and ion channels in vitro. Subcutaneous injection of PQ-10 (32 mg/kg) leads to increases in striatal cGMP and phosphorylation of cAMP response element binding protein (CREB) in murine striatum, known markers of in vivo PDE10 inhibition. PQ-10 at a dose of 0.3 mg/kg, p.o., reduces scopolamine- and MK-801-induced memory deficits in rats. PQ-10 also inhibits tumor cell growth with IC50 values of 0.29 and 0.22 mM for HCT116 and SW480 colon cancer cells, respectively.
PQ-10 is an inhibitor of PDE-10.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität gegen Krebszelllinien
Die Verbindung wurde auf ihre antiproliferativen Aktivitäten gegen verschiedene menschliche Krebszelllinien getestet, darunter PC-3, MGC-803, HGC-27, A549 und H1975 . Unter den untersuchten Derivaten zeigten bestimmte Verbindungen eine starke Aktivität, insbesondere gegen MGC-803-Zellen, was auf ein Potenzial als Antitumormittel hindeutet.
Inhibitor der Phosphodiesterase vom Typ 10 (PDE10)
Dieses Chinazolinderivat wird als potenter und selektiver Inhibitor der Phosphodiesterase vom Typ 10 (PDE10) mit einem Ki-Wert von 4 nM identifiziert. Die Inhibition von PDE10 ist ein vielversprechendes Ziel für verschiedene neurologische und psychiatrische Erkrankungen, was auf das potenzielle Einsatzgebiet der Verbindung in diesen Bereichen hinweist.
Apoptoseinduktion und Zellzyklusarretierung
Im Bereich der Krebsforschung hat sich gezeigt, dass die Verbindung in der Lage ist, Apoptose in Krebszellen zu induzieren und einen Zellzyklusarrest in der G1-Phase zu bewirken . Dieser Mechanismus ist entscheidend für die Entwicklung neuer Krebstherapien, die selektiv den Zelltod in Krebszellen induzieren können.
Struktur-Aktivitäts-Beziehung (SAR)-Analyse
Die SAR-Analyse von Chinazolinderivaten, einschließlich dieser Verbindung, hat Einblicke in die molekularen Merkmale gegeben, die zu ihrer Antitumoraktivität beitragen . Diese Informationen sind wertvoll für die Entwicklung effektiverer Krebstherapeutika.
Antitumoraktivität mit Diaryl-Harnstoff-Einheit
Eine Reihe von Derivaten, die die Diaryl-Harnstoff-Einheit enthalten, die mit dem 6,7-Dimethoxychinazolin-Gerüst verbunden ist, haben eine hervorragende Wirksamkeit gegen Krebszelllinien gezeigt . Dies deutet auf die Vielseitigkeit der Verbindung hin, modifiziert zu werden, um die Antitumoraktivität zu verbessern.
Kinaseinhibition
Das 6,7-Dimethoxychinazolin-Ringsystem ist ein privilegiertes Gerüst in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Antikrebsmittel, die als Kinaseinhibitoren wirken . Die Struktur der Verbindung ermöglicht das Potenzial, verschiedene Kinasen zu hemmen, die wichtige Ziele in der Krebsbehandlung sind.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethoxybenzoic acid", "2-nitrobenzyl bromide", "2-bromo-3-quinoxalinol", "4-pyrrolidin-1-ylquinazoline", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzyl 2,3-dimethoxybenzoate by reacting 2,3-dimethoxybenzoic acid with 2-nitrobenzyl bromide in the presence of sodium hydroxide and acetic acid.", "Step 2: Reduction of 2-nitrobenzyl 2,3-dimethoxybenzoate to 2-amino-3-nitrobenzyl alcohol using sodium borohydride in ethanol.", "Step 3: Synthesis of 3-(2-amino-3-nitrobenzyloxy)quinoxalin-2-ol by reacting 2-bromo-3-quinoxalinol with 2-amino-3-nitrobenzyl alcohol in the presence of potassium carbonate and DMF.", "Step 4: Synthesis of 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline by reacting 4-pyrrolidin-1-ylquinazoline with 3-(2-amino-3-nitrobenzyloxy)quinoxalin-2-ol in the presence of acetic acid and diethyl ether.", "Step 5: Purification of the final product by recrystallization from ethanol and water." ] } | |
CAS-Nummer |
927691-21-2 |
Molekularformel |
C28H39N5O3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline;ethane |
InChI |
InChI=1S/C22H21N5O3.3C2H6/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21;3*1-2/h3-6,9-11,13-14H,7-8,12H2,1-2H3;3*1-2H3/t14-;;;/m1.../s1 |
InChI-Schlüssel |
OSKBYRRRSIJHLR-XJCLVHIMSA-N |
Isomerische SMILES |
CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |
Kanonische SMILES |
CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |
Aussehen |
Solid powder |
| 927691-21-2 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PQ-10; PQ 10; PQ10; A844337; A-844337; A 844337; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


